molecular formula C13H9Cl2NS B12694918 Benzenecarbothioamide, N-(3,4-dichlorophenyl)- CAS No. 10278-50-9

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-

Katalognummer: B12694918
CAS-Nummer: 10278-50-9
Molekulargewicht: 282.2 g/mol
InChI-Schlüssel: WNKKGJFPNJKUPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, N-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C13H9Cl2NS and a molecular weight of 282.188 Da It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a 3,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)- typically involves the reaction of benzenecarbothioamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, N-(3,4-dichlorophenyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzenecarbothioamide, N-(3,4-dichlorophenyl)- include:

Uniqueness

Benzenecarbothioamide, N-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern and the presence of the 3,4-dichlorophenyl group. This structural feature may confer distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

10278-50-9

Molekularformel

C13H9Cl2NS

Molekulargewicht

282.2 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H9Cl2NS/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI-Schlüssel

WNKKGJFPNJKUPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.